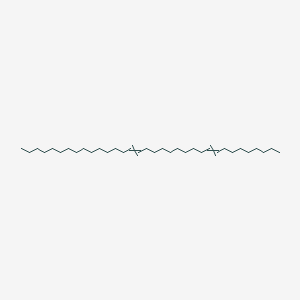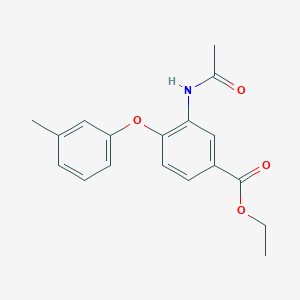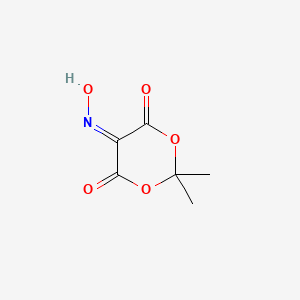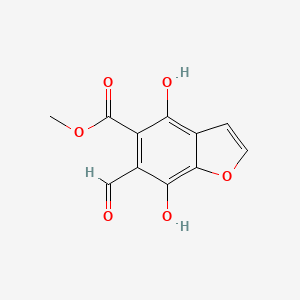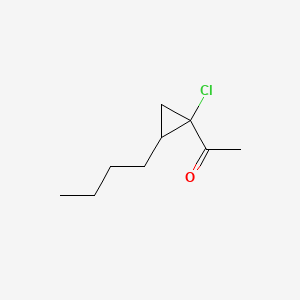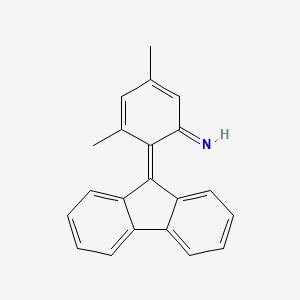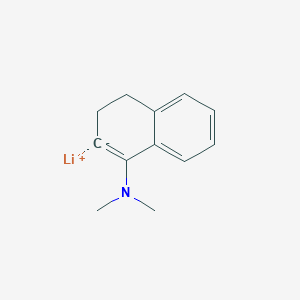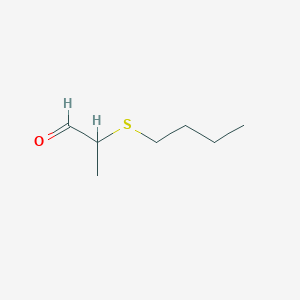
2-(Butylsulfanyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylsulfanyl)propanal is an organic compound that belongs to the family of aldehydes It is characterized by the presence of a butylsulfanyl group attached to the second carbon of a propanal molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Butylsulfanyl)propanal can be synthesized through several methods. One common approach involves the oxidation of 2-(butylsulfanyl)propanol using acidified potassium dichromate (VI) as the oxidizing agent . The reaction is typically carried out under controlled conditions to ensure the selective formation of the aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale oxidation processes. These processes often utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butylsulfanyl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: The butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) is commonly used as the oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
Oxidation: 2-(Butylsulfanyl)propanoic acid.
Reduction: 2-(Butylsulfanyl)propanol.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Butylsulfanyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of flavors, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(butylsulfanyl)propanal involves its interaction with specific molecular targets. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that participate in various biochemical pathways. The butylsulfanyl group may also influence the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylsulfanyl)propanal
- 2-(Ethylsulfanyl)propanal
- 2-(Propylsulfanyl)propanal
Uniqueness
2-(Butylsulfanyl)propanal is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the butylsulfanyl group plays a crucial role in the desired chemical transformations .
Propiedades
Número CAS |
85296-31-7 |
|---|---|
Fórmula molecular |
C7H14OS |
Peso molecular |
146.25 g/mol |
Nombre IUPAC |
2-butylsulfanylpropanal |
InChI |
InChI=1S/C7H14OS/c1-3-4-5-9-7(2)6-8/h6-7H,3-5H2,1-2H3 |
Clave InChI |
OHPXXHZUQCZVHC-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


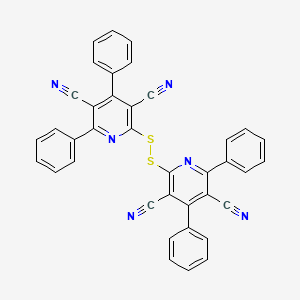
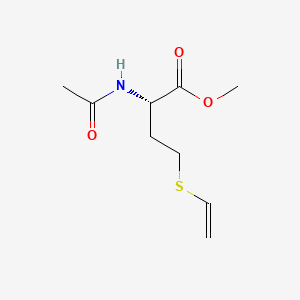
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)
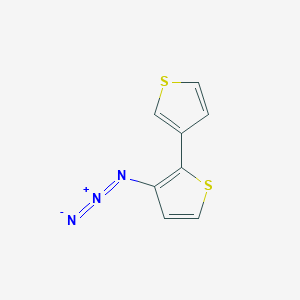
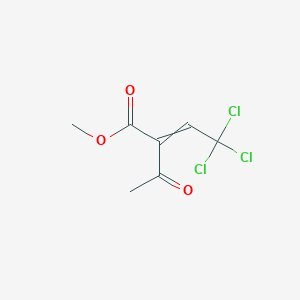
![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)
